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molecular formula C5H5FN4O B8741328 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carboximidamide

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carboximidamide

Cat. No. B8741328
M. Wt: 156.12 g/mol
InChI Key: IBTDGUHHGQIUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N=C([O-])c1nc(F)c[nH]c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:13][CH2:14][OH:15].[F:2][c:3]1[cH:4][nH:5][c:6](=[O:12])[c:7]([C:9]([O-:10])=[NH:11])[n:8]1.[NH3:1]>>[NH:1]=[C:9]([c:7]1[c:6](=[O:12])[nH:5][cH:4][c:3]([F:2])[n:8]1)[NH2:11]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
N=C([O-])c1nc(F)c[nH]c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N=C([O-])c1nc(F)c[nH]c1=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N

Outcomes

Product
Name
Type
product
Smiles
N=C(N)c1nc(F)c[nH]c1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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